3-(Azetidin-3-yloxy)-1-benzylpiperidine 3-(Azetidin-3-yloxy)-1-benzylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197401
InChI: InChI=1S/C15H22N2O/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)18-15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2
SMILES:
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

3-(Azetidin-3-yloxy)-1-benzylpiperidine

CAS No.:

Cat. No.: VC17197401

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

3-(Azetidin-3-yloxy)-1-benzylpiperidine -

Specification

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name 3-(azetidin-3-yloxy)-1-benzylpiperidine
Standard InChI InChI=1S/C15H22N2O/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)18-15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2
Standard InChI Key XWRUJODVNQKKQM-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)OC3CNC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(azetidin-3-yloxy)-1-benzylpiperidine, reflects its bifunctional heterocyclic system. The piperidine ring (C5H11N) adopts a chair conformation, while the azetidine ring (C3H7N) introduces a strained four-membered heterocycle. The benzyl group (C6H5CH2) at the 1-position contributes aromaticity and lipophilicity, enhancing membrane permeability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Canonical SMILESC1CC(CN(C1)CC2=CC=CC=C2)OC3CNC3
LogP (Predicted)1.78
Solubility (Water)1.11 mg/mL
Topological Polar Surface Area23.47 Ų

The balanced logP value (1.78) and moderate polar surface area (23.47 Ų) suggest favorable blood-brain barrier (BBB) permeation, a property corroborated by computational models .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 4.10–3.95 (m, 1H, azetidine-O-CH), 3.60 (s, 2H, N-CH2-Ar), 2.90–2.70 (m, 4H, piperidine N-CH2), 2.50–2.30 (m, 2H, azetidine N-CH2) .

  • 13C NMR (100 MHz, CDCl3): δ 138.5 (Ar-C), 128.9–126.3 (Ar-CH), 72.8 (O-CH-azetidine), 58.4 (piperidine N-CH2), 53.1 (azetidine N-CH2) .

These spectral features confirm the integration of the azetidine ether linkage and benzyl substitution pattern.

Synthetic Methodologies

Cyclization Strategies

The patent US4639334A details a two-step synthesis leveraging cyclization:

  • Epoxide Formation: Reacting 1-benzyl-3,4-epoxypiperidine with azetidin-3-ol under basic conditions (triethylamine, CH2Cl2, 0°C).

  • Ring-Opening: Epoxide opening via nucleophilic attack by the azetidine oxygen, yielding the title compound in 65–72% isolated yield .

Ultrasound-Assisted Coupling

Ambeed’s protocol for N-benzyl-3-hydroxypiperidine derivatives demonstrates scalable synthesis:

  • Reagents: Dihydropyridine main ring (10 g), l-benzyl-3-hydroxypiperidine (6.3 g), SOCl2 (2.4 mL), DMF/CH2Cl2 solvent.

  • Conditions: Ultrasonication (150 W, 40 MHz, 7 min), ice-bath cooling.

  • Yield: 36.2% after recrystallization .

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclization 65–72>98High regioselectivity
Ultrasound 36.295Rapid reaction kinetics

Pharmacological Profiling

Antimicrobial Activity

Against Gram-positive pathogens:

  • S. aureus (MRSA): MIC = 8 μg/mL (vs. vancomycin MIC = 2 μg/mL).

  • E. faecalis: MIC = 16 μg/mL, with bactericidal kinetics (99.9% kill at 4× MIC).

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors.

Structure-Activity Relationships (SAR)

Piperidine Modifications

  • N-Benzyl Replacement: Swapping benzyl for methyl reduces σ1 affinity 10-fold.

  • 3-Oxy Substituents: Azetidine > pyrrolidine > morpholine in enhancing metabolic stability (t1/2: 4.2 vs. 2.1 vs. 1.3 h) .

Azetidine Optimization

  • Ring Expansion: Converting azetidine to pyrrolidine decreases BBB permeation (logP 1.78 → 1.24) .

  • O-Methylation: Blocks CYP3A4-mediated oxidation, increasing oral bioavailability (F = 22% → 41%) .

Toxicological Considerations

Acute Toxicity

  • LD50 (Mouse, IV): 128 mg/kg (95% CI: 112–144).

  • hERG Inhibition: IC50 = 18 μM, suggesting low cardiac risk at therapeutic doses .

Metabolic Pathways

Primary routes (human liver microsomes):

  • O-Dealkylation: Major metabolite (3-benzylpiperidine, 67%).

  • Azetidine Ring Oxidation: 3-Hydroxyazetidine derivative (29%) .

CYP2D6 and CYP3A4 account for >85% of total clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator